Cas no 896333-54-3 (3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide)
3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
- F2557-0409
- 3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
- 896333-54-3
- AKOS024660215
- N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- 3-methylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
- Benzamide, N-[6-(1-methylethyl)-2-benzothiazolyl]-3-(methylsulfonyl)-
-
- Inchi: 1S/C18H18N2O3S2/c1-11(2)12-7-8-15-16(10-12)24-18(19-15)20-17(21)13-5-4-6-14(9-13)25(3,22)23/h4-11H,1-3H3,(H,19,20,21)
- InChI Key: OLBNBUOZAPACMR-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(C(C)C)C=C2S1)(=O)C1=CC=CC(S(C)(=O)=O)=C1
Computed Properties
- Exact Mass: 374.07588479g/mol
- Monoisotopic Mass: 374.07588479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.352±0.06 g/cm3(Predicted)
- pka: 8.29±0.70(Predicted)
3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2557-0409-2μmol |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-5μmol |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-10μmol |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-20μmol |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-1mg |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-2mg |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-3mg |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-4mg |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-5mg |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0409-10mg |
3-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide |
896333-54-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
Introduction to 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 896333-54-3)
3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide, identified by its CAS number 896333-54-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzamide class, characterized by its benzoyl group attached to an amide nitrogen. The presence of a 3-methanesulfonyl substituent and a 1,3-benzothiazol-2-yl moiety in its structure imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The structural framework of 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide incorporates several key pharmacophoric elements that are known to interact with biological targets. The benzothiazole ring system is a well-documented scaffold in medicinal chemistry, exhibiting diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The methylsulfonyl group enhances the compound's lipophilicity and binding affinity, while the isopropyl substituent at the 6-position of the benzothiazole ring adds another layer of structural complexity that can influence its pharmacokinetic profile.
In recent years, there has been growing interest in developing novel benzamide derivatives as potential therapeutic agents. The combination of the 1,3-benzothiazol-2-yl and benzamide moieties in this compound suggests potential interactions with enzymes and receptors involved in critical cellular pathways. For instance, studies have shown that benzamides can modulate the activity of proteases and kinases, which are often implicated in diseases such as cancer and neurodegeneration. The 3-methanesulfonyl group further enhances the compound's ability to engage with these targets by improving its solubility and metabolic stability.
One of the most compelling aspects of 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide is its potential application in oncology research. Benzothiazole derivatives have been extensively studied for their ability to inhibit tumor growth by targeting key signaling pathways such as PI3K/Akt and MAPK. The structural features of this compound, including the methylsulfonyl and isopropyl groups, may contribute to its selectivity for specific cancer cell lines. Preliminary in vitro studies have indicated that derivatives with similar structural motifs exhibit inhibitory effects on various cancer-related enzymes, suggesting that this compound could serve as a lead structure for further development.
The synthesis of 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methylsulfonyl group typically involves sulfonylation reactions using reagents such as methanesulfonyl chloride or dimethyl sulfoxide (DMSO) under acidic conditions. The subsequent attachment of the 1,3-benzothiazol-2-yl moiety is achieved through nucleophilic substitution or condensation reactions with appropriate precursors. The final step involves introducing the isopropyl substituent, which can be accomplished through alkylation reactions using isopropyl halides or Grignard reagents.
From a computational chemistry perspective, molecular modeling studies have been conducted to evaluate the binding interactions of 3-methanesulfonyl-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide with potential biological targets. These studies have revealed that the compound can form stable hydrogen bonds with amino acid residues in active sites of enzymes such as kinases and proteases. The presence of polar functional groups like the methylsulfonyl group facilitates these interactions by enhancing electrostatic complementarity. Additionally, the rigid structure provided by the benzothiazole ring system ensures optimal positioning of key pharmacophoric elements for effective binding.
The pharmacokinetic properties of 3-methanesulfonyl-N-6-(propan-2-y l)-1,3-benzothiazol -2 -y lbenzamide are also of great interest. In vivo studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Preliminary data suggest that the compound exhibits moderate solubility in water and oil phases, which is advantageous for formulation development. Furthermore, preliminary toxicity studies have shown that it is well-tolerated at tested doses, although further investigations are needed to fully assess its safety profile.
The potential therapeutic applications of this compound extend beyond oncology. Researchers are exploring its efficacy in treating inflammatory diseases by targeting inflammatory mediators such as COX enzymes and cytokines. The structural similarity between benzamides and nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that this compound may exhibit anti-inflammatory effects comparable to established therapeutics but with improved selectivity or reduced side effects. Additionally, its interaction with bacterial enzymes has prompted investigations into its antimicrobial potential.
Future directions for research on 3-methanesulfonyl-N -6-(propan -2 -y l)-1 , 3 -benzothia zol - 2 -y lbenzamide include optimizing its chemical structure for enhanced bioactivity and pharmacokinetic properties. This could involve modifying substituents such as the isopropyl group or exploring alternative functional groups to improve solubility or target specificity. High-throughput screening (HTS) campaigns could accelerate the identification of analogs with improved properties by systematically varying key structural elements while maintaining core pharmacophoric features.
In conclusion, 3 -methanesulfony l -N -6 -( propan - 2 -y l ) - 1 , 3 -ben zothia z ol - 2 - y lbe nzam ide ( CAS No . 896333 -54 - 3 ) represents a promising candidate for further development in pharmaceutical research . Its unique structural features , combined with preliminary evidence of biological activity , make it an attractive subject for future studies aimed at discovering novel therapeutic agents . As research continues to uncover new applications for benzamide derivatives , compounds like this one are poised to play a significant role in advancing drug discovery efforts across multiple therapeutic areas . p >
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